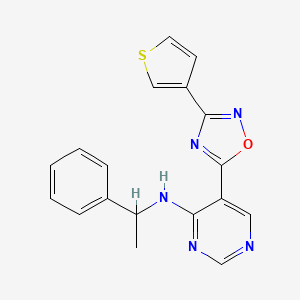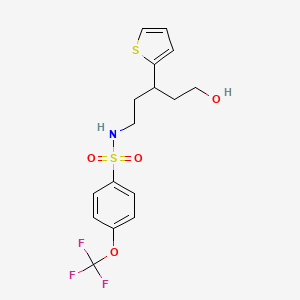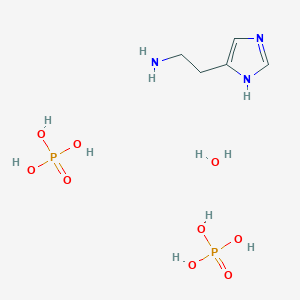
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a derivative of but-2-enamide and is a potent inhibitor of various enzymes. Its chemical structure makes it an ideal candidate for drug development, and it has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of (E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide is not fully understood, but it is believed to inhibit enzymes by binding to their active sites. It has been shown to be a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, two enzymes that play a crucial role in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide has several advantages and limitations for lab experiments. Its unique chemical structure makes it an ideal candidate for drug development, and its ability to inhibit enzymes makes it a valuable tool for studying enzyme function. However, this compound can be toxic at high concentrations, and its effects on living organisms are not fully understood.
将来の方向性
There are several future directions for the study of (E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is depleted in Alzheimer's patients. This compound could potentially be used to slow the progression of the disease and improve cognitive function.
Another potential application is in the development of new anticancer drugs. This compound has been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro. Further studies are needed to determine its efficacy in vivo and its potential as a cancer treatment.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit enzymes and increase the levels of acetylcholine in the brain makes it a valuable tool for studying enzyme function and developing new drugs for the treatment of various diseases. Further studies are needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.
合成法
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide can be synthesized through several methods, including the reaction of but-2-enamide with dimethylamine and propargyl bromide. The reaction takes place under specific conditions, and the resulting product is purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It is primarily used as an inhibitor of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
(E)-N-[4-(dimethylamino)but-2-ynyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-7-10(13)11-8-5-6-9-12(2)3/h4,7H,8-9H2,1-3H3,(H,11,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFINEKKUOVFPR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847963.png)
![Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B2847965.png)
![N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B2847968.png)

![4-[[2-[1-(2-Hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2847970.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylacetamide](/img/structure/B2847972.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2847973.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2847978.png)

![7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847980.png)